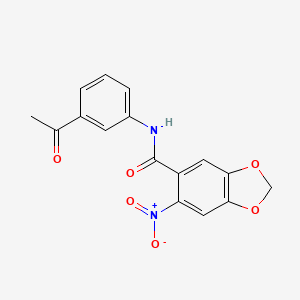
Mpo-IN-6
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Mpo-IN-6 is a compound known for its significant antioxidant and anti-inflammatory properties. . The compound has shown promise in scientific research due to its ability to inhibit these enzymes effectively.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Mpo-IN-6 involves several steps, starting with the preparation of the core structure, followed by the introduction of functional groups that confer its inhibitory properties. The synthetic route typically includes:
Formation of the Core Structure: This involves the use of starting materials such as methylenedioxyphenyl-based amide derivatives.
Functional Group Introduction: Various reagents and catalysts are used to introduce functional groups that enhance the compound’s inhibitory activity.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the synthetic route described above, with optimizations for yield and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis equipment to streamline the process.
Analyse Chemischer Reaktionen
Types of Reactions
Mpo-IN-6 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under certain conditions, which may affect its inhibitory properties.
Reduction: Reduction reactions can modify the functional groups on this compound, potentially altering its activity.
Substitution: Substitution reactions can be used to introduce or replace functional groups, tailoring the compound’s properties for specific applications.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Various halides and nucleophiles can be used in substitution reactions, often under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of this compound, while reduction can produce reduced forms with different functional groups.
Wissenschaftliche Forschungsanwendungen
Mpo-IN-6 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study enzyme inhibition and reaction mechanisms.
Biology: Investigated for its effects on cellular processes and enzyme activity.
Wirkmechanismus
Mpo-IN-6 exerts its effects by inhibiting the activity of myeloperoxidase, dipeptidyl peptidase-4, and alpha-glucosidase. The compound binds to the active sites of these enzymes, preventing them from catalyzing their respective reactions. This inhibition can reduce oxidative stress and inflammation, contributing to its potential therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Mpo-IN-6 is unique in its ability to inhibit multiple enzymes simultaneously, which sets it apart from other similar compounds. Some similar compounds include:
Myeloperoxidase Inhibitors: Other inhibitors of myeloperoxidase include 4-aminobenzoic acid hydrazide and other small molecule inhibitors.
Dipeptidyl Peptidase-4 Inhibitors: Common inhibitors include sitagliptin and saxagliptin.
Alpha-Glucosidase Inhibitors: Examples include acarbose and miglitol.
This compound’s ability to target multiple enzymes makes it a versatile and potentially powerful compound for therapeutic applications.
Eigenschaften
Molekularformel |
C16H12N2O6 |
|---|---|
Molekulargewicht |
328.28 g/mol |
IUPAC-Name |
N-(3-acetylphenyl)-6-nitro-1,3-benzodioxole-5-carboxamide |
InChI |
InChI=1S/C16H12N2O6/c1-9(19)10-3-2-4-11(5-10)17-16(20)12-6-14-15(24-8-23-14)7-13(12)18(21)22/h2-7H,8H2,1H3,(H,17,20) |
InChI-Schlüssel |
QFMIOWCADIXQPP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C2=CC3=C(C=C2[N+](=O)[O-])OCO3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



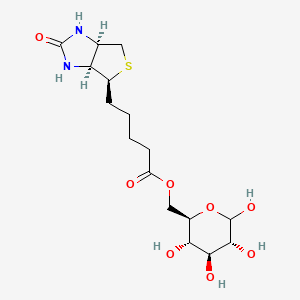
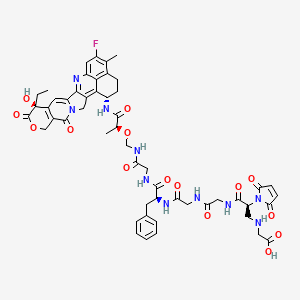
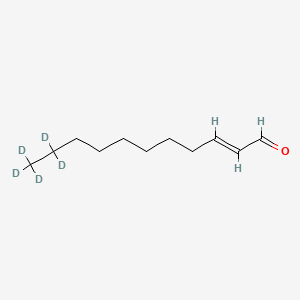
![2-[5-(1,1,2,2,2-Pentadeuterioethyl)-2-(2,3,5,6-tetrafluoroanilino)phenyl]acetic acid](/img/structure/B12362650.png)
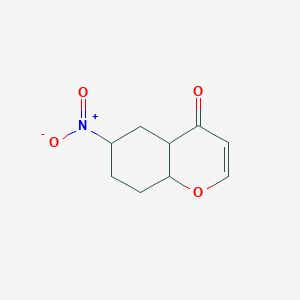
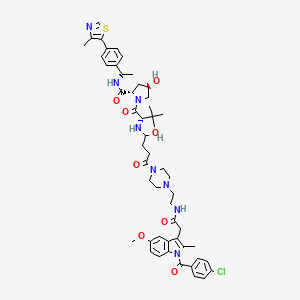
![[(2S,3S,4R,5R)-2-[(2R,3R,4S,5R,6R)-4-[(2S,3R,4R,5R,6R)-5-acetyloxy-6-(acetyloxymethyl)-3-hydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5-[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]oxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4-hydroxy-5-(hydroxymethyl)-2-[[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxymethyl]oxolan-3-yl] benzoate](/img/structure/B12362666.png)
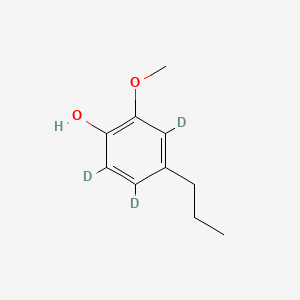

![[(1R,2R,3R,11S,12S,14R,26R)-5,12-dihydroxy-3'-(hydroxymethyl)-6-methoxy-7,21,30-trimethyl-27-oxospiro[17,19,28-trioxa-24-thia-13,30-diazaheptacyclo[12.9.6.13,11.02,13.04,9.015,23.016,20]triaconta-4(9),5,7,15,20,22-hexaene-26,1'-3,4-dihydro-2H-[1]benzofuro[2,3-c]pyridine]-22-yl] acetate](/img/structure/B12362704.png)
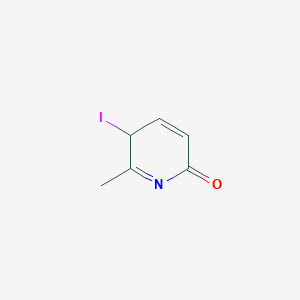
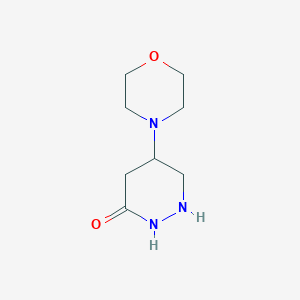
![3-Bromo-3a,5-dihydropyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B12362725.png)
